molecular formula C21H19NO3S B2953269 METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE CAS No. 543685-02-5

METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2953269
CAS No.: 543685-02-5
M. Wt: 365.45
InChI Key: JIDCZPUSWRYOJM-UHFFFAOYSA-N
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Description

METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a structurally complex organic compound featuring a biphenyl moiety connected via an amide bond to a substituted thiophene ring. The thiophene core is further functionalized with methyl groups at positions 4 and 5 and a carboxylate ester at position 3.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13-14(2)26-20(18(13)21(24)25-3)22-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCZPUSWRYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the biphenyl moiety can introduce various functional groups.

Scientific Research Applications

METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-([Biphenyl]-4-yl-2-chlorophenyl)acetate

This analog, synthesized via a gold(I)-catalyzed reaction, replaces the thiophene-amide group with a chlorophenyl-acetate moiety . Key differences include:

  • Synthetic Route : Gold catalysis is employed, contrasting with copper-based methods common in biphenyl syntheses .

1,1'-Biphenyl, Methyl- (CAS 96-17-3)

A simpler analog lacking the thiophene-carboxylate system. Its reduced complexity likely results in lower molecular weight (MW: 168.23 g/mol) and higher volatility compared to the target compound .

Terphenyl Derivatives

Synthesized via Gomberg–Bachmann–Hey reactions using benzendiazonium tetrafluoroborate and biphenyl, these compounds feature extended aromatic systems. The additional phenyl rings may enhance π-π stacking interactions, relevant in materials science .

Key Observations :

  • The target compound’s higher molecular weight and LogP suggest improved membrane permeability compared to simpler biphenyls, a trait beneficial in drug design.
  • Chlorinated analogs exhibit enhanced bioactivity, though toxicity risks may arise .

Biological Activity

Methyl 2-{[1,1'-biphenyl]-4-amido}-4,5-dimethylthiophene-3-carboxylate is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₁₅N₁O₂S
  • Molecular Weight : 273.35 g/mol

Research indicates that compounds containing a thiophene moiety often exhibit anti-inflammatory and anti-cancer properties. The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiophene derivatives have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

A summary of relevant biological activity data is presented in Table 1 below.

Activity Type Tested Concentration IC₅₀ Value (µM) Effect
Enzyme Inhibition (5-LOX)100 µg/mL57% inhibitionAnti-inflammatory activity
CytotoxicityVariesVariesAntitumor potential
PA-PB1 InteractionVariesIC₅₀ = 3.3 µMViral replication inhibition

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of thiophene-based compounds similar to our target compound. The results indicated that at a dosage of 20 mg/kg, significant reductions in inflammation were observed, with mechanisms linked to the inhibition of mast cell degranulation and enzyme activity related to inflammatory pathways .

Case Study 2: Antitumor Activity

In another investigation, this compound was tested against two human tumor cell lines. The results demonstrated a notable reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent. Further molecular modeling studies supported these findings by elucidating the binding interactions between the compound and target proteins involved in tumor growth .

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